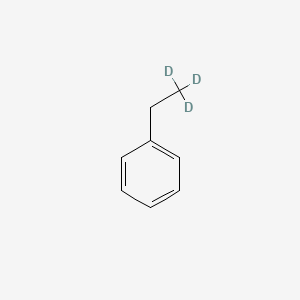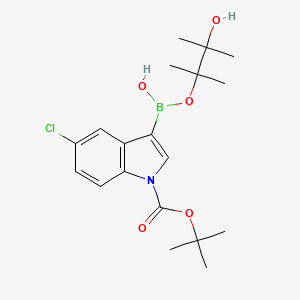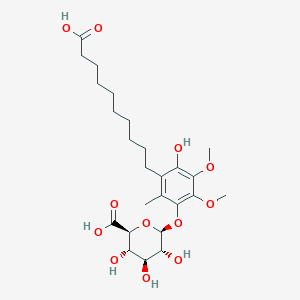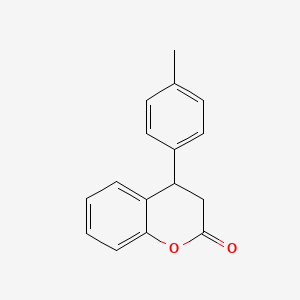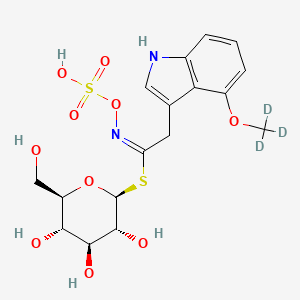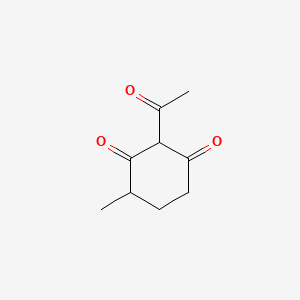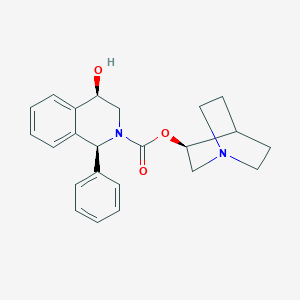
rac 1-Oleoyl-2-linolenoyl-3-chloropropanediol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac 1-Oleoyl-2-linolenoyl-3-chloropropanediol: is a synthetic compound that belongs to the class of chlorinated lipids. It is characterized by the presence of oleoyl and linolenoyl fatty acid chains attached to a chloropropanediol backbone. This compound is often used in biochemical research to study lipid metabolism and the biological effects of chlorinated lipids .
準備方法
Synthetic Routes and Reaction Conditions: : The synthesis of rac 1-Oleoyl-2-linolenoyl-3-chloropropanediol typically involves the esterification of oleic acid and linolenic acid with chloropropanediol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .
Industrial Production Methods: : While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale esterification reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as chromatography .
化学反応の分析
Types of Reactions: : rac 1-Oleoyl-2-linolenoyl-3-chloropropanediol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the chlorinated group to a hydroxyl group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Hydroxylated compounds.
Substitution: Azido or cyano derivatives.
科学的研究の応用
rac 1-Oleoyl-2-linolenoyl-3-chloropropanediol has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity and properties of chlorinated lipids.
Biology: Investigates the role of chlorinated lipids in cellular processes and lipid metabolism.
Medicine: Explores potential therapeutic applications and the biological effects of chlorinated lipids on human health.
Industry: Utilized in the development of new materials and products that incorporate chlorinated lipids
作用機序
The mechanism of action of rac 1-Oleoyl-2-linolenoyl-3-chloropropanediol involves its interaction with enzymes and receptors involved in lipid metabolism. The compound can modulate the activity of these enzymes, leading to changes in lipid synthesis, degradation, and signaling pathways. The chlorine atom in the molecule can act as a reactive site for further chemical modifications, influencing the compound’s biological activity .
類似化合物との比較
Similar Compounds
rac 1-Oleoyl-2-linoleoyl-3-chloropropanediol: Similar structure but with linoleoyl instead of linolenoyl.
rac 1-Linoleoyl-2-oleoyl-3-chloropropanediol: Similar structure but with linoleoyl and oleoyl groups.
rac 1-Oleoyl-3-chloropropanediol: Lacks the linolenoyl group, only has oleoyl and chloropropanediol
Uniqueness: : rac 1-Oleoyl-2-linolenoyl-3-chloropropanediol is unique due to the presence of both oleoyl and linolenoyl groups, which may confer distinct biological and chemical properties compared to its analogs.
特性
分子式 |
C39H67ClO4 |
|---|---|
分子量 |
635.4 g/mol |
IUPAC名 |
[(2S)-3-chloro-2-[(9Z,12Z,15E)-octadeca-9,12,15-trienoyl]oxypropyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C39H67ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h6,8,12,14,17-20,37H,3-5,7,9-11,13,15-16,21-36H2,1-2H3/b8-6+,14-12-,19-17-,20-18-/t37-/m1/s1 |
InChIキー |
YDEVHEQAUHEJSR-CLHJWXBKSA-N |
異性体SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@@H](CCl)OC(=O)CCCCCCC/C=C\C/C=C\C/C=C/CC |
正規SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCCC=CCC=CCC=CCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-Methyl-1-naphthalenyl)methyl]benzoic Acid Hydrochloride](/img/structure/B13839037.png)
![2-[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30R,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl]oxyethyl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13839038.png)
amine Hydrochloride](/img/structure/B13839039.png)

